molecular formula C12H14N2O2 B14845545 3-Cyclopropoxy-5-isopropoxypicolinonitrile

3-Cyclopropoxy-5-isopropoxypicolinonitrile

Cat. No.: B14845545
M. Wt: 218.25 g/mol
InChI Key: VLANBWGBRMRDML-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-isopropoxypicolinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a picolinonitrile core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-isopropoxypicolinonitrile typically involves the reaction of picolinonitrile with cyclopropyl and isopropyl alcohols under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-isopropoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Cyclopropoxy-5-isopropoxypicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropoxypicolinonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-isopropoxypicolinonitrile is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-propan-2-yloxypyridine-2-carbonitrile

InChI

InChI=1S/C12H14N2O2/c1-8(2)15-10-5-12(16-9-3-4-9)11(6-13)14-7-10/h5,7-9H,3-4H2,1-2H3

InChI Key

VLANBWGBRMRDML-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)C#N)OC2CC2

Origin of Product

United States

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